molecular formula C18H15FN2OS2 B2615509 2-((4-fluorophenyl)thio)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide CAS No. 2034595-23-6

2-((4-fluorophenyl)thio)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide

Cat. No. B2615509
CAS RN: 2034595-23-6
M. Wt: 358.45
InChI Key: KTIKAFCEMJGUCJ-UHFFFAOYSA-N
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Description

2-((4-fluorophenyl)thio)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is known for its unique properties and has been extensively studied for its various applications.

Scientific Research Applications

Thrombin Inhibitors

Compounds similar to the one , particularly those with acetamide groups and fluorophenyl moieties, have been explored for their potent thrombin inhibitory activity. For instance, a study detailed the synthesis of 2-(2-Chloro-6-fluorophenyl)acetamides exhibiting potent thrombin inhibition, which is crucial for developing anticoagulant therapies (Lee et al., 2007). This demonstrates the relevance of such compounds in therapeutic research targeting blood clotting disorders.

Anticancer Activity

Fluorinated compounds, including those with pyridine and thiazole rings, have shown promising anti-cancer properties. A study on novel fluoro-substituted benzo[b]pyran revealed significant anti-lung cancer activity (Hammam et al., 2005). This underscores the potential of fluorophenyl compounds in developing treatments for cancer, suggesting that our compound of interest could be explored further in oncological research.

Kinase Inhibitory Activities

Another research avenue involves kinase inhibition, which is vital in cancer treatment and understanding cell signaling pathways. For example, thiazolyl N-benzyl-substituted acetamide derivatives have been synthesized and evaluated for their Src kinase inhibitory and anticancer activities, highlighting the importance of such structures in medicinal chemistry (Fallah-Tafti et al., 2011).

Dual Inhibitors for PI3K/mTOR

The development of dual inhibitors for PI3K/mTOR, crucial in cancer therapy, has also been a significant focus. Compounds with acetamide moieties have been explored for their potential to inhibit both PI3Kα and mTOR, offering insights into the design of new cancer therapeutics (Stec et al., 2011).

properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2OS2/c19-15-3-5-16(6-4-15)24-12-18(22)21-10-13-8-14(11-20-9-13)17-2-1-7-23-17/h1-9,11H,10,12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTIKAFCEMJGUCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CN=CC(=C2)CNC(=O)CSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-fluorophenyl)thio)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide

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